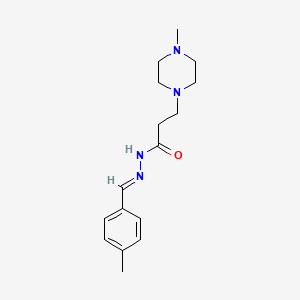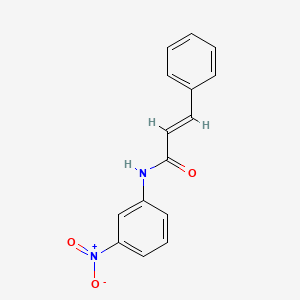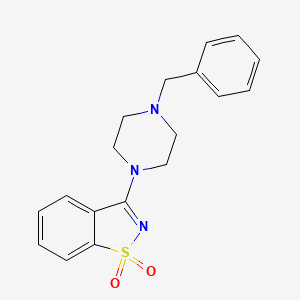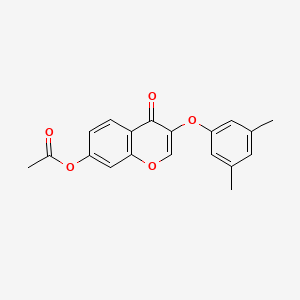
N,N-diethyl-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
N,N-diethyl-9H-xanthene-9-carboxamide, a derivative of xanthene, is part of a class of compounds that can be synthesized through various chemical reactions, including nucleophilic substitution and polycondensation processes. The synthesis of related xanthene derivatives involves the reaction of xanthene precursors with different reagents to introduce various functional groups, such as carboxyamide. For instance, the synthesis of polyamides containing xanthene units has been achieved by reacting aromatic dicarboxylic acid with aromatic diamines, showcasing the versatility of xanthene derivatives in polymer science (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of N,N-diethyl-9H-xanthene-9-carboxamide and its derivatives exhibits interesting features such as amorphous characteristics and solubility in polar aprotic solvents. The structural analysis often involves studying the glass transition temperatures, molecular weight, and solubility properties, indicating the material's suitability for various applications, including optically transparent polyamides (Guo et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving xanthene derivatives, including N,N-diethyl-9H-xanthene-9-carboxamide, can lead to a wide range of products with diverse properties. The reactivity of xanthene derivatives under different conditions, such as amidation reactions and homologation processes, underscores the compound's versatility in synthetic chemistry. An example includes the microwave synthesis of xanthene derivatives, demonstrating the efficiency of modern synthetic methods (Benjamin et al., 2010).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as N,N-diethyl-9H-xanthene-9-carboxamide, are critical for their application in materials science. These properties include high glass transition temperatures, thermal stability, and solubility in organic solvents, which are essential for the production of high-performance materials (Sheng et al., 2009).
Chemical Properties Analysis
The chemical properties of N,N-diethyl-9H-xanthene-9-carboxamide derivatives are influenced by their functional groups, leading to applications in various fields. The presence of carboxamide groups, for example, contributes to the compound's reactivity and interaction with other molecules, making it suitable for the synthesis of complex polymers and materials with specific properties (Sheng et al., 2009).
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Reactive Molecules
Studies on reactive molecules like acrylamide highlight the broad applications of such compounds in industrial processes, including polymer synthesis, which is relevant for the study of N,N-diethyl-9H-xanthene-9-carboxamide. Acrylamide, for example, is utilized to synthesize polyacrylamide, used in soil conditioning, wastewater treatment, and as a support for protein separation by electrophoresis. Understanding the chemistry and biochemistry of reactive molecules like N,N-diethyl-9H-xanthene-9-carboxamide could unlock new applications in similar domains (Friedman, 2003).
Pharmacological Research
The pharmacological study of compounds like lysergic acid diethylamide (LSD) provides a framework for investigating the effects of N,N-diethyl-9H-xanthene-9-carboxamide on biological systems. LSD research has explored its psychoactive effects, contributing to our understanding of neurotransmitter systems and experimental treatments. Similar pharmacological research on N,N-diethyl-9H-xanthene-9-carboxamide could reveal new insights into its potential therapeutic applications (Passie et al., 2008).
Biomedical Applications
The study of xanthones and related compounds in medicinal plants, including their biosynthesis and biological activities, suggests a potential area of research for N,N-diethyl-9H-xanthene-9-carboxamide. These compounds exhibit antimicrobial, cytotoxic, and enzyme inhibitory effects, indicating the potential for N,N-diethyl-9H-xanthene-9-carboxamide to be explored for similar biomedical applications (Mazimba et al., 2013).
Environmental and Safety Perspectives
Research on the environmental and safety aspects of compounds like N,N-diethyl-m-toluamide (DEET) highlights the importance of assessing the safety profiles of similar compounds. Understanding the mechanisms used to determine the safety of DEET in humans could inform safety assessments for N,N-diethyl-9H-xanthene-9-carboxamide, ensuring its safe use in potential applications (Chen-Hussey et al., 2014).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamide and its applications in nanotechnology, polymer processing, and biomedical fields suggests a model for exploring the supramolecular chemistry of N,N-diethyl-9H-xanthene-9-carboxamide. The self-assembly behavior of such compounds could be leveraged in designing novel materials with specific functionalities (Cantekin et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N,N-diethyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-19(4-2)18(20)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGIJTHESCPASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)
![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)
![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)


![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)
![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)
